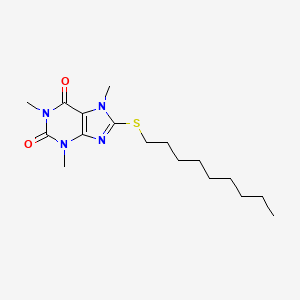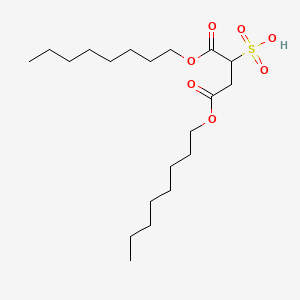
bis(2-phenoxyethyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-phenoxyethyl) carbonate is an organic compound with the molecular formula C17H18O5. It is a linear carbonate ester derived from phenoxyethanol. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-phenoxyethyl) carbonate can be synthesized through the reaction of phenol with ethylene carbonate in the presence of a catalyst. The reaction is typically carried out under solventless and heterogeneously catalyzed conditions using Na-mordenite catalysts. The reaction proceeds with high selectivity towards phenoxyethanol, with this compound being a significant by-product .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of phenol with ethylene carbonate under basic conditions. The process can be optimized to achieve high yields and selectivity by controlling the reaction temperature, catalyst concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenoxyethanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, often a strong acid or base.
Substitution: Involves nucleophiles such as amines or thiols, often under basic or acidic conditions.
Major Products Formed
Phenoxyethanol: A major product formed during hydrolysis.
Various Carbonate Esters: Formed during transesterification reactions.
Scientific Research Applications
Bis(2-phenoxyethyl) carbonate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes.
Materials Science: Employed in the development of advanced materials with specific properties.
Chemical Synthesis: Serves as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of bis(2-phenoxyethyl) carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Ethylene Carbonate: A cyclic carbonate used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Dimethyl Carbonate: A linear carbonate ester used as a solvent and reagent.
Uniqueness
Bis(2-phenoxyethyl) carbonate is unique due to its linear structure and the presence of phenoxy groups, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of polycarbonates and other advanced materials .
Properties
CAS No. |
22855-36-3 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) carbonate |
InChI |
InChI=1S/C17H18O5/c18-17(21-13-11-19-15-7-3-1-4-8-15)22-14-12-20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
CGNVHKVTWSUAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)







![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)





